6-Methyl-5-oxoheptanal
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Overview
Description
6-Methyl-5-oxoheptanal is an organic compound with the molecular formula C8H14O2. It is a heptanal derivative, characterized by the presence of a methyl group at the sixth carbon and a ketone group at the fifth carbon. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Methyl-5-oxoheptanal can be synthesized through multiple-step organic reactions. One common method involves the oxidative cleavage of methylcyclohexane. The process typically includes the following steps:
Oxidation of Methylcyclohexane: Methylcyclohexane is oxidized using an oxidizing agent such as potassium permanganate or osmium tetroxide to form an intermediate compound.
Cleavage Reaction: The intermediate undergoes a cleavage reaction under reductive conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-5-oxoheptanal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products:
Oxidation: 6-Methyl-5-oxoheptanoic acid.
Reduction: 6-Methyl-5-hydroxyheptanal.
Substitution: Various substituted heptanal derivatives depending on the reagents used.
Scientific Research Applications
6-Methyl-5-oxoheptanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-5-oxoheptanal involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with enzymes and other proteins, influencing their activity. The compound’s reactivity allows it to participate in various biochemical pathways, potentially leading to therapeutic effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Heptanal: A simpler aldehyde without the methyl and ketone groups.
6-Methylheptanal: Lacks the ketone group present in 6-Methyl-5-oxoheptanal.
5-Oxoheptanal: Lacks the methyl group at the sixth carbon.
Uniqueness: this compound is unique due to the presence of both a methyl group and a ketone group, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
CAS No. |
61447-68-5 |
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Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
6-methyl-5-oxoheptanal |
InChI |
InChI=1S/C8H14O2/c1-7(2)8(10)5-3-4-6-9/h6-7H,3-5H2,1-2H3 |
InChI Key |
FGLCRQZDHJQWES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CCCC=O |
Origin of Product |
United States |
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